molecular formula C23H22FN5O2 B2937531 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 922137-75-5

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide

Número de catálogo: B2937531
Número CAS: 922137-75-5
Peso molecular: 419.46
Clave InChI: JHNHKAHCFUGRKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H22FN5O2C_{23}H_{22}FN_{5}O_{2} and a molecular weight of approximately 419.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is associated with various biological activities.

The primary target for this compound is neuronal nitric oxide synthase (nNOS) . It acts as a type II inhibitor by binding to the heme domain of nNOS, utilizing a hydrophobic pocket to achieve strong inhibitory potency and isoform selectivity. The inhibition of nNOS leads to decreased nitric oxide production, impacting several physiological processes such as vascular tone regulation and neurotransmission.

Anticancer Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)27.6
Compound BMDA-MB-231 (Breast Cancer)29.3
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro...)Not yet determined

These studies suggest that this compound may also possess similar anticancer properties that warrant further investigation.

Neuroprotective Effects

Inhibition of nNOS by this compound could have neuroprotective effects in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases. Studies have indicated that reducing nitric oxide levels can mitigate neuronal damage associated with these disorders.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties with good permeability and low efflux in Caco-2 assays, indicating potential for oral bioavailability. This aspect is crucial for therapeutic applications where oral administration is preferred.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrazolo-pyrimidine derivatives. For instance, compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and are often dysregulated in cancer .

Furthermore, novel derivatives have shown promise in treating various proliferative diseases due to their selective kinase inhibition properties . The ongoing research emphasizes the need for further clinical studies to establish efficacy and safety profiles.

Propiedades

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-9-16(2)11-18(10-15)22(30)25-7-8-29-21-20(12-27-29)23(31)28(14-26-21)13-17-3-5-19(24)6-4-17/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNHKAHCFUGRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.